2-(3-cyanoazetidin-1-yl)pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
2-(3-cyanoazetidin-1-yl)pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-4-8-1-2-13-10(3-8)14-6-9(5-12)7-14/h1-3,9H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCDJJAGUVXJAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC(=C2)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyanoazetidin-1-yl)pyridine-4-carbonitrile typically involves the reaction of pyridine derivatives with azetidine intermediates. One common method involves the reaction of 3-cyanoazetidine with 4-cyanopyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-cyanoazetidin-1-yl)pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of pyridine-4-carboxylic acid derivatives.
Reduction: Formation of pyridine-4-amine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 2-(3-cyanoazetidin-1-yl)pyridine-4-carbonitrile has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring both azetidine and pyridine moieties, gives it distinct chemical and biological properties, making it a valuable intermediate in synthesizing bioactive compounds and a potential candidate for drug development.
Scientific Research Applications
Chemistry
- This compound serves as an intermediate in synthesizing complex organic molecules.
Biology
- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
- It is investigated for its potential as a drug candidate for various diseases.
- The compound's mechanism of action involves interaction with specific molecular targets in biological systems and may inhibit the activity of certain enzymes involved in cancer cell proliferation, demonstrating anticancer properties.
- It has applications in research of anticancer therapies.
Industry
- This compound is used in the production of agrochemicals and pharmaceuticals.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation: Can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The major product formed is pyridine-4-carboxylic acid derivatives.
- Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major product formed is pyridine-4-amine derivatives.
- Substitution: Can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols. This leads to the formation of various substituted pyridine derivatives depending on the nucleophile used.
Production Methods
Synthetic Routes and Reaction Conditions
- The synthesis of this compound typically involves the reaction of pyridine derivatives with azetidine intermediates.
- One common method involves reacting 3-cyanoazetidine with 4-cyanopyridine under controlled conditions.
- The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
- The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods
- Industrial production of this compound follows similar synthetic routes but on a larger scale.
- The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
- The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Mechanism of Action
The mechanism of action of 2-(3-cyanoazetidin-1-yl)pyridine-4-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Data Tables: Structural and Functional Comparisons
Biological Activity
2-(3-cyanoazetidin-1-yl)pyridine-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential applications based on available research.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈N₄, and it has a molecular weight of approximately 172.19 g/mol. The compound features a pyridine ring substituted with a cyano group and an azetidine moiety, which may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include cyclization and nitrilation processes. Specific synthetic routes can vary based on the desired purity and yield, but they generally involve the use of standard organic synthesis techniques such as nucleophilic substitution and cycloaddition .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that related azetidine derivatives show effective inhibition against various bacterial strains, suggesting potential applications in antibiotic development .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes, which is critical for its pharmacological potential. Enzyme inhibition studies indicate that this compound can interact with targets involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or infections .
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the compound's effects on cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain cancer cells, indicating a promising avenue for further research in anticancer therapies .
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Antibacterial Properties : A study on related pyridine derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) in the low micromolar range.
- Anticancer Activity : In vitro studies showed that azetidine-based compounds can inhibit proliferation in human cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction.
- Enzyme Targeting : Research has identified specific enzymes inhibited by pyridine derivatives, showing promise for drug design targeting metabolic pathways critical for pathogen survival.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
